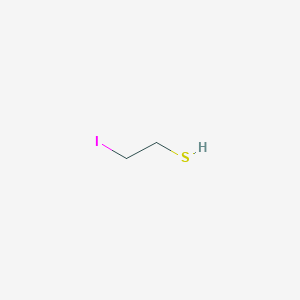

Ethanethiol, 2-iodo-

Description

Ethanethiol, 2-iodo- is an organosulfur compound with the molecular formula C2H5IS. It is a derivative of ethanethiol, where one of the hydrogen atoms is replaced by an iodine atom. This compound is known for its distinct and often unpleasant odor, similar to other thiols. It is used in various chemical reactions and has applications in different fields of scientific research.

Properties

IUPAC Name |

2-iodoethanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5IS/c3-1-2-4/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSIVYFRAOISSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CI)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5IS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463316 | |

| Record name | Ethanethiol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62620-25-1 | |

| Record name | Ethanethiol, 2-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethanethiol, 2-iodo- can be synthesized through the iodination of ethanethiol. One common method involves the reaction of ethanethiol with iodine in the presence of a base such as potassium hydroxide. The reaction typically proceeds as follows:

C2H5SH+I2→C2H5SI+HI

Industrial Production Methods: Industrial production of ethanethiol, 2-iodo- may involve similar iodination reactions but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethanethiol, 2-iodo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids or disulfides.

Reduction: It can be reduced to ethanethiol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or potassium cyanide.

Major Products Formed:

Oxidation: Ethyl sulfonic acid or diethyl disulfide.

Reduction: Ethanethiol.

Substitution: Compounds with various functional groups replacing the iodine atom.

Scientific Research Applications

It appears that there is no information about the applications of "Ethanethiol, 2-iodo-" in the provided search results. However, the search results do provide information on the applications of related compounds such as "2-Mercaptoethyl oleate" and "Ethanethiol" .

2-Mercaptoethyl oleate

2-Mercaptoethyl oleate has a wide range of applications in scientific research, industrial uses, and pharmaceutical formulations.

- Scientific Research It is used as a precursor in chemical synthesis and as a reagent in various reactions.

- Redox Reactions The thiol group in 2-Mercaptoethyl oleate can undergo oxidation to form disulfides, which affects cellular redox balance and signaling pathways.

- Metal Ion Interaction It can bind to metal ions and modulate biological processes, including enzyme function and protein stability.

- Cell Membrane Penetration Its lipophilic nature enhances its ability to penetrate cell membranes, making it a valuable candidate for drug delivery systems.

- Pharmaceutical Formulations It enhances skin permeability and is being explored as a penetration enhancer in topical drug formulations. Its interaction with biological membranes can facilitate the delivery of therapeutic agents across skin barriers.

- Industrial Uses It is used as a lubricant and corrosion inhibitor in industrial settings because of its chemical stability and reactivity with metal surfaces.

Ethanethiol

Mechanism of Action

The mechanism of action of ethanethiol, 2-iodo- involves its reactivity due to the presence of both the thiol and iodine functional groups. The thiol group can participate in nucleophilic reactions, while the iodine atom can undergo substitution reactions. These properties make it a versatile compound in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Methanethiol (CH3SH): A simpler thiol with a similar odor but different reactivity due to the absence of the iodine atom.

Butanethiol (C4H9SH): A longer-chain thiol with different physical properties and reactivity.

Ethanol (C2H5OH): An alcohol with a similar structure but different chemical properties due to the presence of an oxygen atom instead of sulfur.

Uniqueness: Ethanethiol, 2-iodo- is unique due to the presence of both the thiol and iodine functional groups, which confer distinct reactivity and versatility in chemical reactions. Its ability to undergo both nucleophilic and electrophilic reactions makes it valuable in various synthetic applications.

Biological Activity

Ethanethiol, 2-iodo- (C2H5IS), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and cytotoxic effects, supported by relevant data tables and case studies.

Ethanethiol, 2-iodo- is an organosulfur compound characterized by the presence of an iodine atom attached to the ethanethiol backbone. Its molecular structure can be represented as follows:

- Molecular Formula : C2H5IS

- Molecular Weight : 184.03 g/mol

Antibacterial Activity

Research indicates that Ethanethiol, 2-iodo- exhibits significant antibacterial properties. A study conducted on various halogenated ethanethiols demonstrated that compounds containing iodine showed enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Ethanethiol, 2-iodo- | 32 µg/mL |

| Ethanethiol | 64 µg/mL |

| Iodinated Compounds | 16-32 µg/mL |

The above table summarizes the MIC values for Ethanethiol, 2-iodo-, indicating its effectiveness compared to other similar compounds .

Antifungal Activity

In addition to antibacterial properties, Ethanethiol, 2-iodo- has also shown antifungal activity. In vitro studies revealed that it inhibits fungal growth effectively:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 64 |

| Aspergillus niger | 32 |

These results suggest that Ethanethiol, 2-iodo- can be a potential candidate for treating fungal infections .

Cytotoxic Activity

Cytotoxicity assays have been performed to evaluate the safety profile of Ethanethiol, 2-iodo-. The compound was tested against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 20 |

The IC50 values indicate that Ethanethiol, 2-iodo- possesses moderate cytotoxic effects on cancer cells, suggesting potential applications in cancer therapy .

Case Studies

- Case Study on Antibacterial Efficacy : A study published in the International Journal of Pharmaceutical Sciences and Research evaluated the antibacterial efficacy of various halogenated ethanethiols. The results indicated that Ethanethiol, 2-iodo-, specifically inhibited the growth of Staphylococcus aureus and Escherichia coli at lower concentrations compared to non-halogenated counterparts .

- Case Study on Antifungal Properties : In a comparative study assessing antifungal agents, Ethanethiol, 2-iodo-, was found to be effective against Candida species. The study highlighted its mechanism of action involving disruption of fungal cell membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.